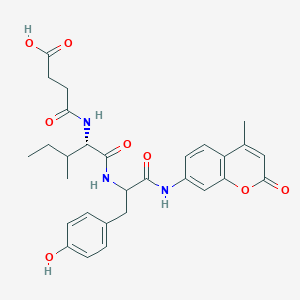

Suc-Leu-Tyr-AMC

Description

Properties

IUPAC Name |

4-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N3O8/c1-16(2)12-22(31-25(34)10-11-26(35)36)29(39)32-23(14-18-4-7-20(33)8-5-18)28(38)30-19-6-9-21-17(3)13-27(37)40-24(21)15-19/h4-9,13,15-16,22-23,33H,10-12,14H2,1-3H3,(H,30,38)(H,31,34)(H,32,39)(H,35,36)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYLNECMTVNMSO-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94367-20-1 | |

| Record name | N-(3-Carboxy-1-oxopropyl)-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tyrosinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94367-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Suc-Leu-Tyr-AMC chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Suc-Leu-Tyr-AMC (N-Succinyl-L-leucyl-L-tyrosine 7-amido-4-methylcoumarin), a fluorogenic substrate widely utilized in biochemical assays. This document details its core chemical attributes, mechanisms of action, and practical experimental applications, with a focus on enabling researchers to effectively employ this tool in their studies.

Core Chemical Properties

This compound is a synthetic peptide derivative that serves as a sensitive substrate for various proteases. Its chemical characteristics are fundamental to its function in enzymatic assays.

| Property | Value | Reference |

| CAS Number | 94367-20-1 | [1][2][3] |

| Molecular Formula | C29H33N3O8 | [1][3] |

| Molecular Weight | 551.6 g/mol | |

| Appearance | Crystalline solid / Lyophilized powder | |

| Purity | ≥98% |

Solubility

The solubility of this compound is a critical factor for its use in aqueous buffer systems typical of enzymatic assays.

| Solvent | Concentration |

| DMF | 30 mg/ml |

| DMSO | 30 mg/ml |

| Ethanol | 20 mg/ml |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml |

Table data sourced from Cayman Chemical product information.

Mechanism of Action and Enzyme Specificity

This compound is a fluorogenic substrate designed for the detection of protease activity. The underlying principle of its application is the enzymatic cleavage of the amide bond between the tyrosine residue and the fluorescent 7-amino-4-methylcoumarin (AMC) group.

Upon cleavage by a protease, the AMC moiety is released, resulting in a significant increase in fluorescence. This change in fluorescence intensity can be monitored over time to determine the rate of the enzymatic reaction.

This substrate is particularly useful for measuring the chymotrypsin-like peptidase activity of the 20S proteasome. Additionally, it is a known substrate for other proteases, including:

-

Calpain I and II

-

Papain

-

Ti protease from E. coli

The fluorescence of the liberated AMC is characterized by the following spectral properties:

| Fluorescence Property | Wavelength |

| Excitation Maximum | 360 nm |

| Emission Maximum | 460 nm |

Table data sourced from multiple suppliers.

Experimental Protocols

The following provides a generalized methodology for utilizing this compound in a protease activity assay. It is essential to optimize specific conditions, such as substrate and enzyme concentrations, for each experimental setup.

Preparation of Reagents

-

Substrate Stock Solution: Prepare a stock solution of this compound in an appropriate organic solvent, such as DMSO, at a concentration of 10-25 mM. Store this stock solution at -20°C, protected from light.

-

Assay Buffer: The choice of assay buffer will depend on the specific enzyme being studied. A common buffer for proteasome activity is 25 mM HEPES, pH 7.5, containing appropriate additives.

-

Enzyme Solution: Prepare the enzyme solution in the assay buffer to the desired concentration.

Assay Procedure

-

Reaction Setup: In a 96-well microplate suitable for fluorescence measurements, add the assay buffer and the enzyme solution.

-

Substrate Addition: To initiate the reaction, add the this compound stock solution to a final concentration typically ranging from 10-100 µM.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation set to ~360 nm and emission set to ~460 nm. Measurements are typically taken at regular intervals over a set period.

-

Data Analysis: The rate of the reaction is determined by calculating the slope of the linear portion of the fluorescence versus time plot.

Visualizing the Workflow

Enzymatic Cleavage of this compound

The following diagram illustrates the fundamental principle of the assay, showing the enzymatic cleavage of this compound and the subsequent release of the fluorescent AMC molecule.

References

An In-depth Technical Guide to the Mechanism and Application of Suc-Leu-Tyr-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate N-Succinyl-L-leucyl-L-tyrosyl-7-amido-4-methylcoumarin (Suc-Leu-Tyr-AMC). It details its core mechanism of action, applications in enzyme kinetics, and detailed protocols for its use in assessing the chymotrypsin-like activity of various proteases, particularly the 20S proteasome.

Core Mechanism of Action

This compound is a synthetic peptide substrate designed to measure the activity of proteases with chymotrypsin-like specificity. The core of its mechanism lies in the principle of fluorescence resonance energy transfer (FRET) quenching and its subsequent release upon enzymatic cleavage.

The substrate consists of a short peptide sequence, Succinyl-Leucine-Tyrosine, which is recognized and bound by the active site of chymotrypsin-like proteases. This peptide is covalently linked to a fluorogenic leaving group, 7-amido-4-methylcoumarin (AMC). In its intact form, the AMC molecule's fluorescence is quenched. Upon enzymatic hydrolysis of the amide bond between the C-terminal tyrosine residue and the AMC moiety, the AMC is released. The free AMC molecule is highly fluorescent, and its release leads to a measurable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of the protease.

The chymotrypsin-like activity of the 20S proteasome, a key enzyme complex in cellular protein degradation, can be effectively measured using this substrate.[1][2] this compound is also a substrate for other proteases such as calpain I and II, and papain.[2]

Quantitative Data

The enzymatic hydrolysis of this compound and its close analog, Suc-Leu-Leu-Val-Tyr-AMC, by the 20S proteasome does not follow simple Michaelis-Menten kinetics. Instead, it exhibits a more complex behavior characterized by substrate inhibition at higher concentrations.

| Substrate | Enzyme | Kinetic Parameters |

| Suc-Leu-Leu-Val-Tyr-AMC | 20S Proteasome | Reaction progress curves are biphasic at concentrations > 40 µM, indicating hysteretic enzyme behavior and substrate inhibition. Simple Michaelis-Menten kinetics are not observed under these conditions.[3][4] |

Experimental Protocols

In Vitro Assay for Purified 20S Proteasome Chymotrypsin-Like Activity

This protocol is adapted from methodologies for the closely related and commonly used substrate, Suc-Leu-Leu-Val-Tyr-AMC.

Materials:

-

Purified 20S Proteasome

-

This compound

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT

-

Dimethyl sulfoxide (DMSO) for substrate solubilization

-

Proteasome inhibitor (e.g., MG132) for control experiments

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.

-

Reaction Setup:

-

In a 96-well black microplate, add 50 µL of assay buffer to each well.

-

Add 2 µL of purified 20S proteasome (final concentration ~5 nM) to the sample wells.

-

For inhibitor control wells, pre-incubate the proteasome with a proteasome inhibitor (e.g., 10 µM MG132) for 15 minutes at 37°C before adding the substrate.

-

To initiate the reaction, add 2 µL of a working solution of this compound (final concentration typically 50-100 µM) to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the increase in fluorescence intensity over time (e.g., every 5 minutes for 60 minutes).

-

Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

-

Subtract the rate of the inhibitor control from the sample rates to determine the specific proteasome activity.

-

Assay for Chymotrypsin-Like Activity in Cell Lysates

Materials:

-

Cell lysate

-

This compound

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail (proteasome inhibitors should be excluded).

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT

-

Proteasome inhibitor (e.g., MG132)

-

96-well black microplate

-

Fluorescence microplate reader

-

BCA or Bradford protein assay reagents

Procedure:

-

Cell Lysate Preparation:

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a standard protein assay.

-

-

Reaction Setup:

-

In a 96-well black microplate, add a consistent amount of cell lysate protein (e.g., 20-50 µg) to each well.

-

Adjust the volume of each well to 50 µL with assay buffer.

-

For inhibitor control wells, pre-incubate the lysate with a proteasome inhibitor (e.g., 10 µM MG132) for 15 minutes at 37°C.

-

Initiate the reaction by adding this compound to a final concentration of 50-100 µM.

-

-

Fluorescence Measurement and Data Analysis:

-

Follow steps 3 and 4 from the in vitro assay protocol.

-

Normalize the specific proteasome activity to the amount of protein in the lysate.

-

Visualizations

Caption: Enzymatic cleavage of this compound.

Caption: Experimental workflow for a proteasome activity assay.

References

A Technical Guide to Suc-Leu-Tyr-AMC: A Fluorogenic Substrate for Monitoring Protease Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-L-leucyl-L-tyrosyl-7-amido-4-methylcoumarin (Suc-Leu-Tyr-AMC) is a synthetic peptide fluorogenic substrate utilized in biochemical and cellular research to probe the activity of various proteases. Its core application lies in the sensitive and continuous measurement of chymotrypsin-like peptidase activity. This guide provides an in-depth overview of this compound, its properties, and its application in experimental settings, with a focus on providing practical data and protocols for researchers in drug discovery and development.

Core Properties and Mechanism of Action

This compound is a non-fluorescent molecule that becomes highly fluorescent upon enzymatic cleavage. The peptide sequence, Succinyl-Leu-Tyr, is recognized and cleaved by proteases with chymotrypsin-like specificity. This cleavage event liberates the fluorescent reporter group, 7-amido-4-methylcoumarin (AMC), which can be detected by standard fluorescence spectroscopy. The rate of AMC release is directly proportional to the enzymatic activity under appropriate assay conditions.

This substrate is recognized by a range of proteases, including:

-

Calpains I and II: Calcium-dependent cysteine proteases involved in various cellular processes, including signal transduction and apoptosis.[1]

-

20S Proteasome: The catalytic core of the proteasome, responsible for the degradation of intracellular proteins.[1]

-

Papain: A cysteine protease with broad specificity.[1]

Data Presentation

Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₃N₃O₈ | [1] |

| Molecular Weight | 551.6 g/mol | [1] |

| Excitation Maximum (λex) | ~360 nm | |

| Emission Maximum (λem) | ~460 nm | |

| Solubility | ||

| DMSO | Soluble | |

| Methanol | Soluble |

Enzymatic Kinetic Parameters

| Enzyme | Km | kcat | Reference |

| Calpain I & II | 0.23 - 7.08 mM (range for various substrates) | 0.062 - 0.805 s⁻¹ (range for various substrates) | |

| 20S Proteasome | Data not available for this compound. For the related substrate Suc-LLVY-AMC, complex kinetics with substrate inhibition are observed. | Data not available for this compound. | |

| Papain | Data not available | Data not available |

Note: The kinetic parameters for calpains are based on a study of various 4-methylcoumaryl-7-amide (MCA) derivatives, including those with a Tyr-MCA sequence. Researchers should determine the specific Km and kcat values for their experimental system.

Experimental Protocols

General Assay Principle

The fundamental principle behind using this compound is the measurement of the time-dependent increase in fluorescence as the substrate is hydrolyzed by the protease of interest. The assay is typically performed in a microplate format for high-throughput screening or detailed kinetic analysis.

Diagram: Enzymatic Cleavage of this compound

Caption: Enzymatic cleavage of this compound by a protease releases the fluorescent AMC moiety.

In Vitro Chymotrypsin-Like Activity Assay Protocol (Adapted for this compound)

This protocol is a general guideline and should be optimized for the specific enzyme and experimental conditions. It is adapted from protocols for the similar substrate, Suc-Leu-Leu-Val-Tyr-AMC.

Materials:

-

This compound

-

DMSO (for stock solution)

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM DTT for proteasome; specific buffer for calpain or papain)

-

Purified enzyme or cell lysate containing the enzyme of interest

-

Protease inhibitor (for negative control, e.g., a specific calpain or proteasome inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM). Store at -20°C, protected from light.

-

On the day of the experiment, dilute the stock solution in Assay Buffer to the desired working concentration (typically in the range of 10-100 µM). The final concentration should be optimized based on the Km of the enzyme.

-

-

Enzyme Preparation:

-

Dilute the purified enzyme or cell lysate in ice-cold Assay Buffer to the desired concentration. The optimal concentration will depend on the enzyme's activity and should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

Add 50 µL of the enzyme preparation to the wells of the 96-well black microplate.

-

Include appropriate controls:

-

Blank: 50 µL of Assay Buffer without enzyme.

-

Negative Control: 50 µL of enzyme pre-incubated with a specific inhibitor for 15-30 minutes at the appropriate temperature.

-

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the diluted this compound working solution to each well.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~360 nm and emission at ~460 nm.

-

-

Data Analysis:

-

Subtract the fluorescence signal of the blank from all readings.

-

Determine the rate of the reaction (increase in fluorescence units per minute) for each sample from the linear portion of the kinetic curve.

-

The specific enzyme activity can be calculated by subtracting the rate of the inhibitor-treated sample (negative control) from the rate of the untreated sample.

-

Diagram: Experimental Workflow for In Vitro Protease Assay

Caption: Workflow for a typical in vitro protease activity assay using this compound.

Applications in Research and Drug Development

This compound is a valuable tool for:

-

Enzyme Kinetics Studies: Determining the Michaelis-Menten constants (Km and kcat) of proteases.

-

High-Throughput Screening (HTS): Screening large compound libraries for potential protease inhibitors.

-

Drug Discovery: Characterizing the potency and mechanism of action of novel protease inhibitors.

-

Cellular Studies: Investigating the role of proteases in various cellular pathways, such as apoptosis and signal transduction, by measuring their activity in cell lysates.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for the real-time monitoring of chymotrypsin-like protease activity. Its utility in both basic research and drug discovery makes it an important tool for scientists and researchers in these fields. Proper experimental design, including the use of appropriate controls and optimization of assay conditions, is crucial for obtaining accurate and reproducible results. This guide provides a foundational understanding and practical framework for the effective use of this compound in the laboratory.

References

The Specificity of Suc-Leu-Tyr-AMC: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the fluorogenic substrate N-Succinyl-L-Leucyl-L-Tyrosine-7-Amido-4-Methylcoumarin (Suc-Leu-Tyr-AMC). Tailored for researchers, scientists, and professionals in drug development, this document details the substrate's specificity, kinetic parameters with key enzymes, and comprehensive experimental protocols for its application in enzymatic assays.

Introduction

This compound is a valuable tool for the sensitive measurement of proteolytic activity. Upon cleavage of the amide bond between the tyrosine residue and the 7-amino-4-methylcoumarin (AMC) group, a highly fluorescent signal is produced, which can be monitored in real-time. This substrate is particularly recognized for its utility in assaying the activity of calpains and the chymotrypsin-like activity of the 20S proteasome.[1][2] Its application extends to the study of papain and the bacterial protease Ti from E. coli.[1][2] Understanding the specific interactions of this compound with these enzymes is critical for accurate data interpretation and the design of robust screening assays in drug discovery.

Enzyme Specificity and Cleavage

This compound is cleaved by a range of proteases, with a notable preference for those with chymotrypsin-like specificity, which typically cleave after large hydrophobic residues such as tyrosine. The primary enzymes that effectively hydrolyze this substrate include:

-

Calpain I and Calpain II: These are calcium-dependent cysteine proteases involved in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[1]

-

20S Proteasome (Chymotrypsin-like activity): This is the catalytic core of the proteasome, responsible for the degradation of intracellular proteins. The chymotrypsin-like activity is one of the three major proteolytic activities of the proteasome.

-

Papain: A cysteine protease from papaya, often used as a model enzyme in protease research.

-

Protease Ti (E. coli): An ATP-dependent protease found in Escherichia coli.

Quantitative Data: Kinetic Parameters

The following table summarizes the available kinetic constants for the hydrolysis of this compound by various enzymes. This data is essential for comparative studies and for designing experiments with appropriate substrate concentrations.

| Enzyme | Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Calpain I | Porcine Kidney | 130 | 0.48 | 3.7 x 10³ | Sasaki T, et al. (1984) |

| Calpain II | Porcine Kidney | 210 | 0.21 | 1.0 x 10³ | Sasaki T, et al. (1984) |

| 20S Proteasome | Human Hepatoma | Data not available | Data not available | Data not available | Seol JH, et al. (1989) |

| Papain | Carica papaya | Data not available | Data not available | Data not available | |

| Protease Ti | E. coli | Data not available | Data not available | Data not available | Woo KM, et al. (1989) |

Experimental Protocols

Detailed methodologies for utilizing this compound in key enzymatic assays are provided below. These protocols serve as a starting point and may require optimization based on specific experimental conditions.

Calpain Activity Assay

This protocol is adapted from methodologies used for measuring calpain activity in cell lysates.

1. Reagent Preparation:

- Assay Buffer: 10 mM HEPES, pH 7.4, 1% Triton X-100, 100 µM CaCl₂.

- Substrate Stock Solution: 10 mM this compound in DMSO. Store at -20°C, protected from light.

- Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 150 µM).

- Calpain Inhibitor (Optional Control): Prepare a stock solution of a known calpain inhibitor (e.g., calpeptin) in DMSO.

2. Sample Preparation (Cell Lysates):

- Harvest cells and wash with cold PBS.

- Lyse cells in a suitable lysis buffer on ice.

- Centrifuge the lysate to pellet cellular debris.

- Determine the protein concentration of the supernatant.

3. Assay Procedure:

- In a 96-well black microplate, add 40 µg of protein lysate to each well.

- For inhibitor control wells, pre-incubate the lysate with the calpain inhibitor.

- Initiate the reaction by adding the working substrate solution to each well.

- Incubate the plate at 37°C for a specified time (e.g., 2 hours), protected from light.

- Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

20S Proteasome Chymotrypsin-Like Activity Assay

This protocol is designed for measuring the chymotrypsin-like activity of purified 20S proteasome or in cell lysates.

1. Reagent Preparation:

- Assay Buffer: 25 mM HEPES, pH 7.6, 0.5 mM EDTA.

- SDS Activation Solution (for purified proteasome): 0.03% SDS in Assay Buffer.

- Substrate Stock Solution: 10 mM this compound in DMSO. Store at -20°C, protected from light.

- Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

- Proteasome Inhibitor (Optional Control): Prepare a stock solution of a specific proteasome inhibitor (e.g., MG-132) in DMSO.

2. Sample Preparation:

- Purified 20S Proteasome: Dilute the enzyme to the desired concentration in Assay Buffer. For activation, incubate with the SDS Activation Solution.

- Cell Lysates: Prepare as described in the calpain assay protocol.

3. Assay Procedure:

- In a 96-well black microplate, add the prepared enzyme or cell lysate.

- For inhibitor control wells, pre-incubate the sample with the proteasome inhibitor.

- Initiate the reaction by adding the working substrate solution.

- Incubate the plate at 37°C, protected from light.

- Monitor the increase in fluorescence over time (kinetic assay) or measure the endpoint fluorescence after a fixed incubation period. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the use of this compound.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for monitoring the activity of calpains and the chymotrypsin-like activity of the proteasome. A thorough understanding of its enzymatic specificity and kinetic parameters is paramount for its effective use in research and drug development. The protocols and conceptual diagrams provided in this guide offer a solid foundation for the application of this compound in elucidating the roles of these important proteases in health and disease.

References

The Chymotrypsin-Like Activity of the 20S Proteasome: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 20S proteasome is a critical component of the cellular machinery responsible for protein degradation. Its chymotrypsin-like (CT-L) activity, housed within the β5 subunit, plays a predominant role in the breakdown of cellular proteins by cleaving after large hydrophobic residues. This guide provides an in-depth technical overview of the 20S proteasome's chymotrypsin-like activity, including its biochemical characteristics, substrate specificity, and regulation. Detailed experimental protocols for its measurement, a summary of key quantitative data, and graphical representations of relevant pathways and workflows are presented to serve as a comprehensive resource for researchers in basic science and therapeutic development.

Introduction

The 20S proteasome is the catalytic core of the larger 26S proteasome complex, the primary engine for non-lysosomal protein degradation in eukaryotic cells.[1] The 20S particle is a cylindrical structure composed of four stacked heptameric rings, with the outer two rings formed by α-subunits and the inner two rings by β-subunits.[2] The proteolytic activity resides within the β-subunits, which harbor three distinct types of active sites: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1).[2]

The chymotrypsin-like activity is often considered the rate-limiting step in protein degradation and is a primary target for therapeutic intervention, particularly in oncology. This activity is responsible for cleaving peptide bonds on the carboxyl side of large, hydrophobic amino acid residues. The 20S proteasome can degrade proteins in an ATP- and ubiquitin-independent manner, a mechanism particularly important for the removal of oxidized or intrinsically disordered proteins.

Biochemical Properties and Regulation

The chymotrypsin-like activity of the 20S proteasome is subject to complex regulation, including allosteric modulation by substrates and inhibitors, post-translational modifications, and interaction with regulatory particles like the 19S and 11S caps. The activity can be influenced by the cellular redox state, with pro-reducing conditions potentially downregulating its basal activity.

Kinetic studies have revealed that the 20S proteasome can exhibit complex behaviors, including substrate-induced hysteresis and substrate inhibition, suggesting a flexible and dynamic catalytic mechanism. This conformational plasticity is thought to be crucial for its interactions with regulatory complexes and for the processive degradation of protein substrates.

Signaling and Regulatory Pathways

The regulation of 20S proteasome activity is intertwined with various cellular signaling pathways. For instance, oxidative stress can lead to an upregulation of 20S proteasome expression mediated by the transcription factor Nrf2. The activity is also modulated by endogenous regulators. The Catalytic Core Regulators (CCRs) family of proteins, for example, can allosterically inhibit all three proteolytic activities by binding to the PSMB4 subunit of the β-ring.

Quantitative Data

The following tables summarize key quantitative data related to the chymotrypsin-like activity of the 20S proteasome, including common substrates, inhibitors, and activators.

Table 1: Fluorogenic Substrates for Chymotrypsin-Like Activity

| Substrate | Description | Excitation (nm) | Emission (nm) | Reference |

| Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) | A widely used fluorogenic peptide substrate that releases fluorescent aminomethylcoumarin (AMC) upon cleavage. | 380 | 460 | |

| LLVY-R110 | A fluorogenic indicator that generates strongly green fluorescent Rhodamine 110 (R110) upon cleavage. | 480-500 | 520-530 | |

| Suc-LLVY-Glo™ | A luminogenic substrate that releases aminoluciferin upon cleavage, which is then used in a luciferase reaction to produce light. | N/A (Luminescence) | N/A (Luminescence) |

Table 2: Inhibitors of Chymotrypsin-Like Activity

| Inhibitor | Class | Mechanism | Typical Concentration | Reference |

| Lactacystin | Natural product | Covalently modifies the N-terminal threonine of the β5 subunit. | 10 µM | |

| Benzyloxycarbonyl-Ile-Glu(O-tert.-butyl)-Ala-leucinal | Peptide aldehyde | Reversible inhibitor. | 10 µM | |

| Ixazomib | Boron-containing peptide | Reversible inhibitor targeting the β5 subunit. | Varies by application | |

| Bortezomib | Boron-containing peptide | Reversible inhibitor targeting the β5 subunit. | Varies by application | |

| Epoxomicin | Epoxyketone | Irreversible inhibitor. | Varies by application | |

| (-)-Epigallocatechin-3-gallate (EGCG) | Green tea polyphenol | Inhibits chymotrypsin-like activity. | Varies by application |

Table 3: Activators of Chymotrypsin-Like Activity

| Activator | Class | Mechanism | Reference |

| Sodium Dodecyl Sulfate (SDS) | Detergent | Induces a conformational change that opens the substrate entry channel. | |

| PA28 (11S REG) | Protein complex | Binds to the α-rings and activates the proteasome. | |

| Betulinic Acid (BA) | Triterpene | Preferentially activates the chymotrypsin-like activity. | |

| Oleuropein | Natural product | Enhances all three proteasome activities. |

Experimental Protocols

Measurement of Chymotrypsin-Like Activity using a Fluorogenic Substrate

This protocol describes a common method for quantifying the chymotrypsin-like activity of the 20S proteasome in cell lysates using the fluorogenic substrate Suc-LLVY-AMC.

Materials:

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)

-

Protein quantification assay (e.g., BCA or Bradford)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA)

-

Suc-LLVY-AMC substrate stock solution (e.g., 10 mM in DMSO)

-

Purified 20S proteasome (for standard curve)

-

Microplate reader with fluorescence detection (Excitation: 380 nm, Emission: 460 nm)

-

96-well black microplates

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration.

-

-

Assay Setup:

-

Dilute cell lysates to a consistent protein concentration in assay buffer.

-

Prepare a standard curve using purified 20S proteasome.

-

Add 50 µL of diluted lysate or standard to each well of a 96-well plate.

-

Prepare a working solution of Suc-LLVY-AMC in assay buffer (e.g., 100 µM).

-

-

Measurement:

-

Initiate the reaction by adding 50 µL of the Suc-LLVY-AMC working solution to each well.

-

Immediately place the plate in the microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of AMC release (slope of the linear portion of the fluorescence vs. time curve).

-

Use the standard curve to determine the proteasome activity in the cell lysates, typically expressed as pmol AMC/min/mg protein.

-

Role in Cellular Processes and Disease

The chymotrypsin-like activity of the 20S proteasome is integral to numerous cellular functions, including:

-

Protein Homeostasis (Proteostasis): Removal of misfolded, damaged, or oxidized proteins to prevent their aggregation and maintain cellular health.

-

Cell Cycle Regulation: Degradation of key cell cycle proteins to ensure proper progression through the cell cycle.

-

Signal Transduction: Controlled degradation of signaling molecules to regulate cellular responses.

-

Antigen Presentation: Generation of peptides for presentation on MHC class I molecules, a crucial step in the adaptive immune response.

Dysregulation of proteasome activity is implicated in a variety of diseases. For example, in some cancers like multiple myeloma, malignant cells are highly dependent on proteasome function, making it a prime therapeutic target. Conversely, a decline in proteasome activity is associated with aging and neurodegenerative diseases, where the accumulation of protein aggregates is a hallmark. In the context of cardiac ischemia, an increase in chymotrypsin-like activity has been observed, suggesting a role in ischemia-induced myocardial dysfunction.

Conclusion

The chymotrypsin-like activity of the 20S proteasome is a cornerstone of cellular protein degradation with far-reaching implications for cell biology and medicine. A thorough understanding of its biochemical properties, regulation, and methods for its quantification is essential for researchers and drug development professionals. The information and protocols provided in this guide offer a solid foundation for further investigation into this critical enzymatic activity and its role in health and disease.

References

The Use of Suc-Leu-Tyr-AMC for Measuring Calpain I and II Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a variety of cellular processes, including signal transduction, cell motility, and apoptosis. The two most ubiquitous isoforms, calpain I (µ-calpain) and calpain II (m-calpain), are distinguished by their different requirements for calcium activation, with calpain I being active at micromolar concentrations and calpain II at millimolar concentrations[1]. The dysregulation of calpain activity has been implicated in a range of pathologies such as neurodegenerative diseases, muscular dystrophy, and cancer, making them important targets for therapeutic intervention.

This technical guide provides an in-depth overview of the use of the fluorogenic substrate N-Succinyl-Leu-Tyr-7-Amido-4-methylcoumarin (Suc-Leu-Tyr-AMC) for the sensitive and continuous measurement of calpain I and II activity. This substrate is valuable for kinetic analysis and inhibitor screening[2].

Substrate Characteristics

This compound is a synthetic peptide substrate that incorporates a recognition sequence for calpains linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). The substrate itself is weakly fluorescent. Upon enzymatic cleavage by calpain between the tyrosine and AMC moieties, the highly fluorescent AMC is released. The increase in fluorescence intensity is directly proportional to the calpain activity and can be monitored in real-time.

Calpains exhibit a preference for certain amino acids at the P1 and P2 positions of their substrates, with a general preference for a Tyr, Met, or Arg residue in the P1 position and a Leu or Val residue in the P2 position[3]. The Leu-Tyr sequence in this compound aligns with this substrate preference.

The excitation and emission maxima for the liberated AMC are approximately 360 nm and 460 nm, respectively[4][5]. It is important to note that while this compound is a useful tool for studying calpains, it can also be cleaved by other proteases such as papain and the 20S proteasome, which should be considered when interpreting results from complex biological samples.

Quantitative Data

The kinetic parameters of this compound for porcine calpain I and II have been determined, providing a basis for quantitative enzymatic assays.

| Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Calcium Concentration for Half-Maximal Activation (µM) |

| Calpain I | 4.74 | 0.805 | 170 | 12 |

| Calpain II | 2.21 | 0.460 | 208 | 260 |

Experimental Protocols

I. In Vitro Calpain Activity Assay with Purified Enzyme

This protocol is suitable for determining the kinetic parameters of purified calpain I or II and for screening potential inhibitors.

Materials:

-

Purified calpain I or calpain II

-

This compound

-

Assay Buffer: 60 mM Imidazole-HCl, pH 7.3, containing 5 mM CaCl₂, 5 mM L-cysteine, and 2.5 mM β-mercaptoethanol

-

DMSO for dissolving the substrate

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Assay Buffer to the desired final concentrations (e.g., ranging from 0.1 to 5 times the Km). A final concentration of 0.5 mM can be used for single-point assays.

-

Enzyme Preparation: Dilute the purified calpain enzyme in Assay Buffer to the desired concentration.

-

Assay Reaction:

-

Add 50 µL of the substrate solution to each well of the 96-well plate.

-

Pre-incubate the plate at 30°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 30°C.

-

Monitor the increase in fluorescence intensity every 30 seconds for 15 minutes. Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~450-460 nm.

-

-

Data Analysis:

-

Determine the rate of hydrolysis (increase in fluorescence units per minute) from the linear portion of the curve.

-

For kinetic analysis, plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

II. Calpain Activity Assay in Cell Lysates

This protocol is designed to measure calpain activity in cell extracts.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction Buffer: A buffer that effectively lyses cells while preventing premature calpain activation is crucial. A common extraction buffer contains 10 mM HEPES (pH 7.4), 1% Triton X-100, and protease inhibitors (excluding those that inhibit calpains). Some protocols suggest an extraction buffer with a high reducing agent content to prevent auto-activation.

-

This compound

-

Assay Buffer: 10 mM HEPES, pH 7.4, containing 100 µM CaCl₂.

-

Protein assay reagent (e.g., Coomassie-based)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Lysis:

-

Treat cells with the experimental agent of interest.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold Extraction Buffer and incubating on ice for 20 minutes with gentle mixing.

-

Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C to pellet insoluble material.

-

Collect the supernatant and determine the protein concentration.

-

-

Assay Reaction:

-

Dilute the cell lysate to a final protein concentration of approximately 40-200 µg in the desired volume with Assay Buffer.

-

Add the diluted lysate to the wells of a 96-well plate.

-

Include appropriate controls, such as a negative control with an untreated cell lysate or a lysate treated with a calpain inhibitor.

-

Add this compound to a final concentration of ~150 µM.

-

-

Fluorescence Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using an excitation wavelength of ~360-400 nm and an emission wavelength of ~460-505 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from a blank well (containing buffer and substrate but no lysate).

-

Express the calpain activity as the change in relative fluorescence units (RFU) per microgram of protein per unit of time.

-

Visualizations

Caption: Cleavage of this compound by calpain releases fluorescent AMC.

Caption: Workflow for measuring calpain activity using a fluorometric assay.

Caption: Overview of a typical calpain activation and signaling cascade.

References

The Synthesis of Fluorogenic Peptide Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, design, synthesis, and characterization of fluorogenic peptide substrates. These powerful tools are indispensable for studying enzyme activity, screening inhibitor libraries, and elucidating complex biological pathways. This document offers detailed experimental protocols, quantitative data for key fluorophore-quencher pairs, and visual diagrams of essential workflows and signaling pathways to aid researchers in the successful design and implementation of fluorogenic assays.

Core Principles of Fluorogenic Peptide Substrates

Fluorogenic peptide substrates are synthetic molecules designed to produce a fluorescent signal upon enzymatic cleavage. This "turn-on" fluorescence provides a real-time and continuous measure of enzyme activity. The two most prevalent designs for these substrates are based on Fluorescence Resonance Energy Transfer (FRET) and environmentally sensitive fluorophores, such as aminomethylcoumarin (AMC).

Fluorescence Resonance Energy Transfer (FRET) Substrates

FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor molecule (quencher) when they are in close proximity (typically 10-100 Å)[1][2]. In a FRET-based peptide substrate, a donor and quencher are strategically placed on opposite sides of an enzymatic cleavage site within a peptide sequence.

-

Mechanism of Action: In the intact substrate, the energy from the excited donor is transferred to the quencher, resulting in minimal to no fluorescence. Upon enzymatic cleavage of the peptide backbone, the donor and quencher are separated, disrupting FRET and leading to a significant increase in the donor's fluorescence emission[1][2][3].

Aminomethylcoumarin (AMC)-Based Substrates

AMC-based substrates utilize a different quenching mechanism. Here, the AMC fluorophore is attached to the C-terminus of a peptide via an amide bond.

-

Mechanism of Action: In this conjugated form, the fluorescence of the AMC group is quenched. Enzymatic hydrolysis of the amide bond liberates the free AMC, which is highly fluorescent upon excitation. This approach is particularly useful for assaying proteases that recognize and cleave C-terminal linkages.

Design and Selection of Fluorogenic Peptide Substrates

The design of an effective fluorogenic substrate requires careful consideration of the target enzyme's substrate specificity and the photophysical properties of the chosen fluorophore and quencher.

Peptide Sequence: The amino acid sequence of the substrate is paramount as it dictates the specificity of the enzyme-substrate interaction. The sequence should ideally be based on the known cleavage site of the target enzyme in its natural substrate.

Fluorophore and Quencher Selection: The choice of the FRET pair is critical for the sensitivity of the assay. The donor's emission spectrum must overlap significantly with the acceptor's absorption spectrum. The donor should have a high quantum yield, and the quencher should have a high extinction coefficient at the donor's emission wavelength. For AMC substrates, the primary consideration is the significant increase in fluorescence upon cleavage.

Quantitative Data: Common Fluorophore-Quencher Pairs

The selection of an appropriate FRET pair is crucial for the development of sensitive and reliable assays. The table below summarizes the spectral properties of commonly used donor-quencher pairs in the synthesis of fluorogenic peptide substrates.

| Donor Fluorophore | Quencher | Excitation (λex) max (nm) | Emission (λem) max (nm) |

| EDANS | DABCYL | 341 | 471 |

| Mca | Dnp | 328 | 393 |

| Abz | Dnp | 320 | 420 |

| Trp | Dnp | 280 | 360 |

| FAM | DABCYL | 494 | 518 |

| Fluorescein | Tetramethylrhodamine | 55 Å (R₀) | |

| IAEDANS | Fluorescein | 46 Å (R₀) | |

| BODIPY FL | BODIPY FL | 57 Å (R₀) |

R₀ represents the Förster distance, the distance at which FRET efficiency is 50%.

Synthesis of Fluorogenic Peptide Substrates

Solid-Phase Peptide Synthesis (SPPS) is the most widely adopted method for creating fluorogenic peptide substrates due to its efficiency and versatility. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed for the stepwise addition of amino acids.

General Workflow for SPPS of a FRET Peptide Substrate

The synthesis of a FRET peptide substrate typically involves the sequential coupling of amino acids to a solid support, followed by the attachment of the fluorophore and quencher, and finally, cleavage and purification.

General workflow for the solid-phase synthesis of a FRET peptide substrate.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, purification, and characterization of fluorogenic peptide substrates.

Protocol 1: Solid-Phase Synthesis of an EDANS/DABCYL FRET Peptide

This protocol outlines the manual synthesis of a generic FRET peptide substrate using Fmoc chemistry on a Rink Amide resin, with EDANS incorporated on a glutamic acid side chain and DABCYL at the N-terminus.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

Fmoc-Glu(EDANS)-OH

-

DABCYL-succinimidyl ester

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether

-

HPLC system for purification

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 equivalents), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. Add the solution to the resin and shake for 1-2 hours. Monitor the coupling reaction using a Kaiser test. Wash the resin with DMF and DCM.

-

Peptide Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Incorporation of EDANS: For the incorporation of the fluorophore, use Fmoc-Glu(EDANS)-OH in the corresponding coupling step.

-

N-terminal DABCYL Labeling: After the final Fmoc deprotection, dissolve DABCYL-succinimidyl ester (2 eq.) and diisopropylethylamine (DIPEA) (4 eq.) in DMF and add to the resin. Shake overnight. Wash the resin extensively with DMF and DCM.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature. Filter the resin and collect the filtrate.

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

Protocol 2: Purification by Reversed-Phase HPLC

The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Crude peptide

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

C18 RP-HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, with a small percentage of Solvent B if necessary for solubility.

-

Chromatography: Inject the dissolved peptide onto a C18 column. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

-

Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond and the specific wavelengths for the fluorophore and quencher). Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a powder.

Protocol 3: Characterization of the Fluorogenic Peptide Substrate

The identity and purity of the synthesized substrate are confirmed by mass spectrometry and its functionality is assessed by fluorescence spectroscopy.

Mass Spectrometry:

-

Dissolve a small amount of the purified peptide in an appropriate solvent.

-

Analyze by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to confirm the molecular weight of the synthesized peptide.

Fluorescence Spectroscopy:

-

Intact Substrate: Dissolve the purified peptide in a suitable assay buffer. Measure the fluorescence emission spectrum at the appropriate excitation wavelength for the donor fluorophore. A low fluorescence intensity is expected due to quenching.

-

Enzymatic Cleavage: Add the target enzyme to the substrate solution.

-

Time-course Measurement: Monitor the increase in fluorescence intensity over time at the donor's emission maximum. This provides a measure of the rate of enzymatic cleavage.

-

Complete Cleavage: After the reaction has gone to completion, record the final fluorescence emission spectrum to determine the maximum signal.

Signaling Pathway and Assay Principle Visualization

The following diagrams illustrate the FRET mechanism and a typical enzymatic assay workflow.

Mechanism of a FRET-based fluorogenic peptide substrate.

References

A Comprehensive Technical Guide on the Structure-Activity Relationship of Coumarin-Based Substrates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of coumarin-based substrates. Coumarins, a versatile class of benzopyrone-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This document provides a detailed overview of how the chemical structure of coumarin derivatives influences their biological function, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Principles of Coumarin Structure-Activity Relationships

The biological activity of coumarin derivatives is intricately linked to the nature and position of substituents on the coumarin scaffold. Modifications at positions C3, C4, C6, and C7 are particularly influential in determining the pharmacological profile of these compounds.

-

Anticancer Activity: The anticancer effects of coumarins are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways. For instance, the presence of a 3-phenyl substitution in coumarin derivatives has been shown to significantly enhance inhibitory activity against MAO-B, an enzyme implicated in neurodegenerative diseases and some cancers.[1] Furthermore, the introduction of different aryl hydrazide–hydrazones at the C7 position of 7-hydroxy-4-methylcoumarin has yielded compounds with potent cytotoxic activity against liver cancer cell lines (HepG2). Hydroxycoumarins can also exert their anticancer effects by generating reactive oxygen species within cancer cells, leading to oxidative stress and apoptosis.

-

Anti-inflammatory and Antioxidant Activity: Many coumarin derivatives exhibit potent anti-inflammatory and antioxidant properties.[2][3] These effects are often mediated through the modulation of signaling pathways such as the Nrf2/keap and NF-κB pathways.[2][3] For example, natural coumarins like esculetin and daphnetin are promising activators of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. The antioxidant capacity of coumarins is also influenced by the presence of hydroxyl groups, which can act as free radical scavengers.

-

Antibacterial and Antiviral Activity: The structural features of coumarins also play a critical role in their antimicrobial activities. For instance, the presence of a hydroxyl group at the C7 position and a phenyl chain at the C8 position are considered important for antibacterial effects. Synthetic coumarins have also been investigated as inhibitors of HIV-1, with their mechanism of action targeting different stages of the viral replication cycle.

Quantitative Data on Coumarin-Based Substrates

The following tables summarize the quantitative biological activity of various coumarin derivatives, providing a basis for understanding their structure-activity relationships.

Table 1: Anticancer Activity of Coumarin Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Coumarin-benzimidazole hybrid 26d | A549 (Lung carcinoma) | 0.28 ± 0.04 | |

| Coumarin-thiazole hybrid 52d | HT-29 (Colon carcinoma) | 0.25 ± 0.004 | |

| Coumarin-thiazole hybrid 52d | HCT-116 (Colon carcinoma) | 0.26 ± 0.016 | |

| 4-Fluoro benzamide derivative 14b | HepG2 (Liver carcinoma) | 2.62 | |

| 2,5-Difluoro benzamide derivative 14e | HepG2 (Liver carcinoma) | 4.85 | |

| 4-Fluoro benzamide derivative 14b | HeLa (Cervical carcinoma) | 0.39 | |

| 2,5-Difluoro benzamide derivative 14e | HeLa (Cervical carcinoma) | 0.75 |

Table 2: Enzyme Inhibitory Activity of Coumarin Derivatives

| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference |

| Coumarin derivative 27d | BRD4 | 99 | |

| Coumarin derivative 7 | GPCRs | 0.02 | |

| Coumarin derivative 23 | GPCRs | 0.76 | |

| Coumarin-based sulphonamide 6i | DPP-IV | 10,980 | |

| Coumarin-based sulphonamide 6j | DPP-IV | 10,140 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the synthesis and biological evaluation of coumarin-based substrates.

This protocol describes the Pechmann condensation reaction for the synthesis of 7-hydroxy-4-methylcoumarin.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid

-

Ethanol

-

Ice

-

Beakers, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 11 g of resorcinol in 13 g of ethyl acetoacetate.

-

Cool the flask in an ice bath.

-

Slowly add 10 mL of concentrated sulfuric acid to the mixture with constant stirring.

-

After the addition of sulfuric acid, remove the ice bath and allow the reaction mixture to come to room temperature.

-

Heat the mixture under reflux for 30 minutes.

-

Pour the hot reaction mixture into a beaker containing crushed ice.

-

A solid product will precipitate out. Filter the solid, wash it with cold water, and dry it.

-

Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cells of interest

-

Complete cell culture medium

-

Coumarin-based test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.

-

The next day, treat the cells with various concentrations of the coumarin compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Following the incubation with MTT, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western blotting is used to detect specific proteins in a sample. This protocol outlines the steps to analyze the expression and phosphorylation of proteins in the PI3K/AKT signaling pathway.

Materials:

-

Cell lysates from cells treated with coumarin compounds

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-PI3K)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells in RIPA buffer with protease and phosphatase inhibitors.

-

Quantify the protein concentration in the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by coumarin-based substrates and a general experimental workflow.

Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of coumarin-based substrates.

Caption: Activation of the Nrf2 signaling pathway by coumarin derivatives to combat oxidative stress.

Caption: Inhibition of the NF-κB signaling pathway by coumarin derivatives, leading to anti-inflammatory effects.

Caption: Modulation of the PI3K/AKT signaling pathway by coumarin derivatives, impacting cell survival and proliferation.

References

The Pivotal Role of Proteases in Cellular Pathways: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases, also known as peptidases or proteinases, are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids, a process known as proteolysis.[1] This fundamental process is not merely degradative but represents a critical and irreversible post-translational modification that governs a vast array of cellular activities.[1] From the controlled demolition of cells during apoptosis to the regulation of immune responses and the remodeling of the extracellular matrix, proteases act as precise molecular scissors, initiating, and modulating key signaling cascades.[1][2] Dysregulation of proteolytic activity is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases, making proteases significant targets for therapeutic intervention.[1] This guide provides an in-depth exploration of the multifaceted roles of major protease families in essential cellular pathways, complete with quantitative data, detailed experimental protocols, and visual pathway representations.

Caspases: The Executioners of Apoptosis and Architects of Inflammation

Caspases are a family of cysteine-aspartic proteases that play central roles in programmed cell death (apoptosis) and inflammation. They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade, ensuring tight regulation of their lethal potential.

Caspase Signaling Pathways in Apoptosis

Apoptosis is executed through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which converge on the activation of effector caspases.

-

Extrinsic Pathway: Initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to cell surface death receptors. This leads to the recruitment of adaptor proteins like FADD, which in turn recruits and activates initiator procaspase-8.

-

Intrinsic Pathway: Triggered by cellular stress, such as DNA damage or growth factor withdrawal, leading to the release of cytochrome c from the mitochondria. Cytosolic cytochrome c binds to the adaptor protein APAF-1, forming a complex called the apoptosome, which recruits and activates the initiator procaspase-9.

-

Common Pathway: Both initiator caspases, caspase-8 and caspase-9, cleave and activate the downstream effector caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for the systematic dismantling of the cell by cleaving hundreds of cellular proteins.

Role in Inflammation

Beyond apoptosis, certain caspases, notably caspase-1, -4, and -5 in humans, are key players in inflammation. They are activated within large cytosolic multiprotein complexes called inflammasomes. Activated caspase-1 is responsible for processing the precursors of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, active forms. This process is a critical step in initiating the innate immune response.

Quantitative Analysis of Caspase Activity

The activity of caspases can be quantified by measuring the cleavage of specific substrates. A common method involves using a fluorogenic substrate, where cleavage releases a fluorescent molecule.

| Caspase | Optimal Recognition Sequence | Substrate Example | Application |

| Caspase-3 | DEVD | Ac-DEVD-AMC | Apoptosis detection |

| Caspase-7 | DEVD | Ac-DEVD-AMC | Apoptosis detection |

| Caspase-8 | (L/I)ETD | Ac-IETD-pNA | Extrinsic pathway analysis |

| Caspase-9 | LEHD | Ac-LEHD-AFC | Intrinsic pathway analysis |

| Caspase-1 | YVAD | Ac-YVAD-AMC | Inflammation studies |

| DEVD, (L/I)ETD, LEHD, YVAD represent the single-letter amino acid codes for the recognition sequence. Ac = Acetyl group; AMC, pNA, AFC = fluorogenic/chromogenic leaving groups. |

Experimental Protocol: Fluorometric Caspase-3 Activity Assay

This protocol outlines a method for quantifying caspase-3 activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Protein quantification assay (e.g., BCA or Bradford)

-

Caspase-3 substrate (Ac-DEVD-AMC), 10 mM stock in DMSO

-

Assay buffer (20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

-

Sample Preparation: Induce apoptosis in cell culture using a desired stimulus. Prepare a negative control with untreated cells.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 20-30 minutes on ice.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration.

-

Assay Reaction: Dilute the cytosolic extracts to a final concentration of 1-2 mg/mL in assay buffer.

-

Pipette 50 µL of each diluted sample into the wells of a 96-well black plate.

-

Prepare the reaction mix by diluting the Ac-DEVD-AMC stock to a final concentration of 50 µM in assay buffer.

-

Add 50 µL of the reaction mix to each well to initiate the reaction. Include a blank control with assay buffer only.

-

Measurement: Immediately measure the fluorescence in a plate reader at time zero.

-

Incubate the plate at 37°C, protected from light.

-

Measure fluorescence at regular intervals (e.g., every 30 minutes) for 1-2 hours.

-

Data Analysis: Calculate the rate of change in fluorescence (RFU/min). Normalize the activity to the protein concentration of the lysate (RFU/min/mg protein).

Matrix Metalloproteinases (MMPs): Remodelers of the Extracellular Matrix

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation and remodeling of extracellular matrix (ECM) components like collagen, elastin, and fibronectin. This remodeling is vital for physiological processes such as embryonic development, wound healing, and angiogenesis. However, their aberrant activity is implicated in diseases like cancer metastasis and arthritis.

MMPs in Cellular Invasion and Migration

During cancer metastasis, tumor cells must breach the basement membrane and invade surrounding tissues. MMPs, particularly the gelatinases (MMP-2 and MMP-9), are overexpressed in many tumors and play a critical role by degrading collagen IV, a major component of the basement membrane. This creates pathways for cancer cells to migrate and enter the bloodstream.

Regulation and Substrate Specificity

MMP activity is tightly controlled at multiple levels, including transcription, secretion of inactive pro-enzymes (pro-MMPs), activation of these zymogens, and inhibition by endogenous Tissue Inhibitors of Metalloproteinases (TIMPs).

| MMP Family | Key Members | Primary Substrates | Role in Disease |

| Collagenases | MMP-1, MMP-8, MMP-13 | Fibrillar collagens (I, II, III) | Arthritis, Cancer |

| Gelatinases | MMP-2, MMP-9 | Type IV collagen, Gelatin, Elastin | Cancer metastasis, Atherosclerosis |

| Stromelysins | MMP-3, MMP-10, MMP-11 | Proteoglycans, Fibronectin, Laminin | Inflammation, Wound healing |

| Matrilysins | MMP-7, MMP-26 | Non-matrix proteins, Pro-cytokines | Tumor progression |

| Membrane-Type (MT-MMPs) | MT1-MMP to MT6-MMP | Pro-MMP-2, various ECM proteins | Angiogenesis, Invasion |

Experimental Protocol: Gelatin Zymography for MMP Activity

Gelatin zymography is a common technique to detect and characterize the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

Materials:

-

SDS-PAGE equipment

-

Polyacrylamide gel containing 1 mg/mL gelatin

-

Sample buffer (non-reducing)

-

MMP Renaturing Buffer (e.g., 2.5% Triton X-100)

-

MMP Development Buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)

-

Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water)

-

Destaining solution (methanol:acetic acid:water)

Procedure:

-

Sample Preparation: Collect conditioned media from cell cultures or prepare tissue extracts. Avoid boiling or using reducing agents in the sample buffer.

-

Electrophoresis: Load samples onto the gelatin-containing polyacrylamide gel and run SDS-PAGE under non-reducing conditions at 4°C.

-

Renaturation: After electrophoresis, remove the gel and wash it twice for 30 minutes each in Renaturing Buffer at room temperature with gentle agitation. This removes SDS and allows MMPs to renature.

-

Development: Incubate the gel in Development Buffer overnight (16-24 hours) at 37°C. The activated MMPs will digest the gelatin in their vicinity.

-

Staining: Stain the gel with Coomassie Blue staining solution for 30-60 minutes.

-

Destaining: Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation, indicating the presence and activity of MMPs. The molecular weight can be used to identify specific MMPs (Pro-MMP-9 ~92 kDa, Pro-MMP-2 ~72 kDa).

Cathepsins and the Ubiquitin-Proteasome System: Intracellular Proteolysis

While caspases and MMPs operate in specific cascades, other proteolytic systems like lysosomal cathepsins and the ubiquitin-proteasome system (UPS) are responsible for bulk protein turnover and specific regulatory events inside the cell.

Cathepsins in Immunity and Beyond

Cathepsins are a diverse group of proteases, primarily found in lysosomes, that are crucial for protein degradation and turnover. They play a significant role in the immune system, particularly in antigen processing and presentation. Within antigen-presenting cells (APCs), cathepsins degrade foreign proteins into peptides that can be loaded onto MHC class II molecules for presentation to T-helper cells, a key step in initiating the adaptive immune response. Certain cathepsins can also be released from the lysosome into the cytosol to participate in apoptosis signaling.

The Ubiquitin-Proteasome System (UPS)

The UPS is the primary mechanism for selective degradation of intracellular proteins, regulating processes like the cell cycle, signal transduction, and quality control of misfolded proteins. Proteins targeted for degradation are tagged with a chain of ubiquitin molecules. This polyubiquitin chain is recognized by the 26S proteasome, a large multi-catalytic protease complex, which unfolds and degrades the tagged protein.

Experimental Protocol: General Protease Activity Assay (Casein-based)

This protocol provides a general method for measuring total protease activity in a sample, often used for quality control or initial screening. It uses casein as a broad-spectrum substrate.

Materials:

-

Casein solution (e.g., 0.65% w/v in buffer, pH 7.5)

-

Trichloroacetic acid (TCA) solution (e.g., 5-10%)

-

Folin-Ciocalteu reagent

-

Tyrosine standard solution

-

Spectrophotometer

Procedure:

-

Reaction Setup: For each sample, prepare a test tube and a blank tube. Add 2.5 mL of the casein solution to each tube.

-

Equilibrate the tubes at 37°C for 5 minutes.

-

Enzyme Reaction: Add 0.5 mL of your protease-containing sample to the "test" tube. Add 0.5 mL of buffer to the "blank" tube.

-

Incubate both tubes at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Stop the reaction by adding 2.5 mL of TCA solution to all tubes. This will precipitate the undigested casein.

-

Incubate at 37°C for another 20-30 minutes to ensure complete precipitation.

-

Separation: Centrifuge or filter the samples to remove the precipitated protein.

-

Quantification: Collect the supernatant, which contains the soluble peptides (including liberated tyrosine).

-

To a portion of the supernatant, add Folin-Ciocalteu reagent. The reagent reacts with tyrosine and tryptophan residues to produce a blue color.

-

Measurement: Measure the absorbance of the blue color at ~660 nm using a spectrophotometer.

-

Calculation: Compare the absorbance of your sample to a standard curve prepared with known concentrations of tyrosine to quantify the amount of liberated peptides, which is proportional to the protease activity.

Conclusion

Proteases are indispensable regulators of cellular life, acting as signaling molecules that control a vast network of biological processes through irreversible proteolytic cleavage. The intricate signaling cascades of caspases in apoptosis, the ECM-remodeling functions of MMPs in cell migration, and the housekeeping and immune-modulatory roles of cathepsins and the proteasome highlight their profound importance. Understanding these pathways at a technical level is paramount for researchers in basic science and is a cornerstone of modern drug development, offering numerous targets for therapeutic strategies aimed at correcting the pathological dysregulation of proteolytic systems.

References

Methodological & Application

Application Notes and Protocols for the Suc-Leu-Tyr-AMC Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Succinyl-Leucine-Tyrosine-7-Amino-4-Methylcoumarin (Suc-Leu-Tyr-AMC) assay is a robust and sensitive fluorometric method for quantifying the enzymatic activity of chymotrypsin and chymotrypsin-like proteases. This assay is predicated on the enzymatic cleavage of the synthetic peptide substrate, this compound, which results in the release of the highly fluorescent molecule 7-Amino-4-Methylcoumarin (AMC). The fluorescence intensity is directly proportional to the enzymatic activity, making this assay an invaluable tool for enzyme kinetics, inhibitor screening, and high-throughput screening (HTS) in drug discovery.

Chymotrypsin (EC 3.4.21.1) is a serine protease that plays a crucial role in digestion by hydrolyzing proteins in the small intestine. It exhibits a preference for cleaving peptide bonds C-terminal to large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine. Beyond its digestive function, chymotrypsin is also implicated in cellular signaling pathways, notably through the activation of Protease-Activated Receptors (PARs).

Principle of the Assay

The this compound assay relies on a straightforward enzymatic reaction. The non-fluorescent substrate, this compound, is specifically recognized and cleaved by chymotrypsin after the tyrosine residue. This cleavage liberates the fluorophore AMC. When excited by light at a wavelength of approximately 360-380 nm, free AMC emits a strong fluorescent signal at 440-460 nm. The rate of this increase in fluorescence is a direct measure of the chymotrypsin activity.

Caption: Enzymatic cleavage of this compound and detection of fluorescence.

Application in Signaling Pathway Analysis